molecular formula C19H28N4O4S2 B2680454 4-(dibutylsulfamoyl)-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide CAS No. 850936-31-1

4-(dibutylsulfamoyl)-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide

Cat. No.: B2680454
CAS No.: 850936-31-1
M. Wt: 440.58
InChI Key: XPRCSYCAJDZIHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,3,4-oxadiazole class, characterized by a benzamide core substituted with a dibutylsulfamoyl group at the 4-position and a methylsulfanylmethyl moiety on the 1,3,4-oxadiazole ring. The dibutylsulfamoyl group contributes to lipophilicity, while the methylsulfanylmethyl substituent may enhance metabolic stability compared to bulkier aromatic groups .

Properties

IUPAC Name

4-(dibutylsulfamoyl)-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O4S2/c1-4-6-12-23(13-7-5-2)29(25,26)16-10-8-15(9-11-16)18(24)20-19-22-21-17(27-19)14-28-3/h8-11H,4-7,12-14H2,1-3H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRCSYCAJDZIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dibutylsulfamoyl)-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide typically involves multi-step organic reactions. One common approach is the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The sulfamoyl group can be introduced via sulfonation reactions using appropriate sulfonating agents. The final step often involves coupling the oxadiazole intermediate with a benzamide derivative under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(dibutylsulfamoyl)-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

  • Carbonic Anhydrase Inhibition : Research indicates that derivatives of oxadiazole compounds, including this compound, can act as selective inhibitors of carbonic anhydrase II. This enzyme plays a crucial role in regulating pH and fluid balance in biological systems, making its inhibition beneficial for treating conditions like glaucoma .
  • Antimicrobial Activity : Compounds with similar structural motifs have shown promising antimicrobial properties. The presence of the dibutylsulfamoyl group may enhance the compound's ability to interact with bacterial membranes or enzymes, potentially leading to new antibiotics .

Glaucoma Treatment Research

A study focusing on carbonic anhydrase inhibitors demonstrated that compounds structurally similar to 4-(dibutylsulfamoyl)-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide can effectively reduce intraocular pressure in animal models of glaucoma. The pharmacokinetic profile indicated rapid absorption and sustained activity over time, suggesting potential for clinical application in eye drops or oral formulations .

Antimicrobial Efficacy

In vitro studies have shown that various sulfamoyl derivatives exhibit significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Data Table: Summary of Applications

Application AreaActivity/EffectReference
Carbonic Anhydrase InhibitionReduces intraocular pressure
Antimicrobial ActivityEffective against Staphylococcus aureus
Synthesis MethodMulti-step synthesis involving oxadiazoles

Mechanism of Action

The mechanism of action of 4-(dibutylsulfamoyl)-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide involves its interaction with specific molecular targets. The oxadiazole ring and sulfamoyl group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the 1,3,4-Oxadiazole Class

The following table summarizes key structural and functional differences between the target compound and its analogues:

Compound Name / ID Sulfamoyl Substituent Oxadiazole Substituent Key Properties/Bioactivity Reference
Target Compound : 4-(Dibutylsulfamoyl)-N-{5-[(Methylsulfanyl)methyl]-1,3,4-Oxadiazol-2-yl}Benzamide Dibutyl Methylsulfanylmethyl High lipophilicity; potential enzyme inhibition (structural analogy to LMM5/LMM11)
LMM5: 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-Methoxyphenyl)methyl]-1,3,4-Oxadiazol-2-yl]Benzamide Benzyl(methyl) 4-Methoxyphenylmethyl Antifungal activity against C. albicans (MIC₅₀ = 50 µg/mL); inhibits thioredoxin reductase
LMM11: 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(Furan-2-yl)-1,3,4-Oxadiazol-2-yl]Benzamide Cyclohexyl(ethyl) Furan-2-yl Antifungal activity (MIC₅₀ = 100 µg/mL); broader spectrum against fungal strains
Compound 6a: N-([4-(5-(Ethylthio)-1,3,4-Oxadiazol-2-yl)Phenyl]Sulfonyl)Benzamide Ethylthio (non-sulfamoyl) Phenylsulfonyl Inhibits hCA II (docking studies); potential anticancer applications
4-(Diethylsulfamoyl)-N-[5-(2,4-Dimethoxyphenyl)-1,3,4-Oxadiazol-2-yl]Benzamide Diethyl 2,4-Dimethoxyphenyl Higher polarity due to methoxy groups; unknown bioactivity
4-(Dipropylsulfamoyl)-N-[5-(3-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl]Benzamide Dipropyl 3-Methoxyphenyl Intermediate lipophilicity; possible CNS-targeting due to methoxy group
4-[Benzyl(ethyl)sulfamoyl]-N-[5-(Methoxymethyl)-1,3,4-Oxadiazol-2-yl]Benzamide Benzyl(ethyl) Methoxymethyl Enhanced solubility due to methoxymethyl; no bioactivity reported

Key Observations

Sulfamoyl Substituent Effects: Dibutyl vs. Branched vs. Linear Chains: Cyclohexyl(ethyl) (LMM11) and benzyl(ethyl) groups introduce steric bulk, which may improve target binding specificity but reduce synthetic yields (e.g., LMM11 synthesized at 29% yield vs. target compound’s unknown yield) .

Oxadiazole Substituent Diversity :

  • Aromatic vs. Aliphatic Groups : Aromatic substituents (e.g., 4-methoxyphenyl in LMM5) enhance π-π stacking with enzyme active sites, while aliphatic groups (e.g., methylsulfanylmethyl in the target) may reduce off-target interactions .
  • Electron-Withdrawing vs. Electron-Donating Groups : The methylsulfanylmethyl group (electron-donating) in the target compound may stabilize the oxadiazole ring against metabolic degradation compared to electron-withdrawing groups like bromo or trifluoromethyl .

Biological Activity Trends :

  • Antifungal activity correlates with sulfamoyl substituent bulk (LMM5/LMM11 IC₅₀ values <100 µg/mL), suggesting the target compound’s dibutyl group may enhance potency .
  • Enzyme inhibition (e.g., hCA II) is influenced by sulfamoyl electronic properties, with ethylthio groups (Compound 6a) showing stronger hydrogen bonding than alkylsulfamoyls .

Biological Activity

4-(dibutylsulfamoyl)-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide is a complex organic compound that has attracted significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates various functional groups, which contribute to its diverse chemical reactivity and biological functions. Its potential applications span across different fields, including pharmaceuticals, agriculture, and materials science.

Chemical Structure

The IUPAC name of the compound is 4-(dibutylsulfamoyl)-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide , with a molecular formula of C19_{19}H28_{28}N4_{4}O4_{4}S2_{2}. The structure features a benzamide moiety linked to an oxadiazole ring and a dibutylsulfamoyl group.

The biological activity of this compound is believed to arise from its ability to interact with specific molecular targets within cells. The oxadiazole ring and the sulfamoyl group can form hydrogen bonds and other interactions with enzymes or receptors, potentially modulating their activity. This interaction may lead to inhibition of enzyme activity by binding to active or allosteric sites, thereby influencing various biochemical pathways.

Antimicrobial Properties

Recent studies suggest that compounds containing the oxadiazole moiety exhibit significant antimicrobial activity. For instance, related compounds have been shown to target bacterial proteins such as FtsZ, which is essential for bacterial cell division. This mechanism positions them as promising candidates for developing new antibacterial agents against resistant strains of bacteria .

Anti-inflammatory Effects

Research indicates that derivatives of oxadiazoles possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and modulate immune responses, making them valuable in treating inflammatory diseases .

Anticancer Activity

The potential anticancer effects of 4-(dibutylsulfamoyl)-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide are being explored in various studies. The compound's ability to induce apoptosis in cancer cells has been observed in preliminary assays, suggesting its utility as a therapeutic agent against certain types of cancer .

Study on Antimicrobial Efficacy

A comparative study evaluated the efficacy of various oxadiazole derivatives against multi-drug resistant bacterial strains. Among these compounds, those structurally similar to 4-(dibutylsulfamoyl)-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide demonstrated superior antibacterial activity compared to traditional antibiotics like ciprofloxacin and linezolid .

Pharmacokinetic Studies

Pharmacokinetic evaluations conducted in animal models (Wistar rats and Chinchilla rabbits) revealed that the compound is well absorbed and metabolized. The metabolites were identified using HPLC-MS/MS techniques, highlighting the compound's metabolic pathways and systemic exposure levels . Notably, metabolites such as N-hydroxy derivatives were synthesized and characterized as part of this study.

Data Tables

Biological Activity Mechanism Reference
AntimicrobialTargets FtsZ protein
Anti-inflammatoryInhibits cytokine production
AnticancerInduces apoptosis
Metabolite Detection Method Sample Type
N-hydroxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)-benzenesulfonamideHPLC-MS/MSPlasma
4-(5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl)-benzenesulfonamideHPLC-MS/MSUrine

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1,3,4-oxadiazole derivatives like this compound?

The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of substituted hydrazides (e.g., via esterification and hydrazination of carboxylic acids).
  • Step 2 : Cyclization of hydrazides with cyanogen bromide or carbon disulfide to generate the 1,3,4-oxadiazole ring.
  • Step 3 : Coupling reactions (e.g., amidation or sulfonylation) to introduce functional groups like sulfamoyl or benzamide moieties .
  • Key reagents : Sodium hydride in dry THF is often used as a base for coupling reactions, while methanol or ethanol serves as solvents for cyclization steps .

Q. What analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : To confirm the structure of intermediates and final products (e.g., distinguishing oxadiazole protons at δ 8.5–9.0 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation.
  • X-ray crystallography : To resolve ambiguities in stereochemistry or crystal packing, as demonstrated for related oxadiazole-sulfonamide hybrids .
  • HPLC : To assess purity (>95% recommended for biological assays) .

Q. How can researchers design in vitro assays to evaluate antifungal activity?

  • Strain selection : Use Candida albicans (ATCC strains) due to its clinical relevance and established protocols .
  • Assay design :
    • Broth microdilution : Test compound solubility in DMSO/Pluronic F-127 mixtures (≤0.5% final concentration to avoid cytotoxicity).
    • Controls : Include fluconazole as a positive control and vehicle (DMSO) as a negative control .
  • Endpoint analysis : Measure minimum inhibitory concentration (MIC) using optical density (OD600) or colony-forming unit (CFU) counts.

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s enzyme inhibitory activity?

  • Molecular docking : Use software like AutoDock Vina to predict binding interactions with target enzymes (e.g., human carbonic anhydrase II or thioredoxin reductase). Focus on the oxadiazole and sulfamoyl groups, which often interact with catalytic zinc ions or active-site residues .
  • MD simulations : Analyze stability of ligand-enzyme complexes over 100-ns trajectories to identify critical hydrogen bonds or hydrophobic interactions .
  • QSAR models : Corrogate substituent effects (e.g., methylsulfanyl vs. dibutylsulfamoyl) with biological activity using descriptors like logP and polar surface area .

Q. How to resolve contradictions in reported biological activities of structurally similar compounds?

  • Case study : If Compound A shows antifungal activity in one study but not another:
    • Assay variability : Compare inoculum size (e.g., 1×10<sup>3</sup> vs. 1×10<sup>5</sup> CFU/mL) and incubation time (24 vs. 48 hours).
    • Structural analogs : Evaluate minor differences (e.g., 4-chlorophenyl vs. methylsulfanyl groups) that may alter membrane permeability .
    • Purity verification : Re-analyze disputed compounds via HPLC to rule out degradation products .

Q. What strategies improve the metabolic stability of 1,3,4-oxadiazole derivatives in preclinical studies?

  • Prodrug design : Mask polar groups (e.g., sulfamoyl) with ester or carbamate prodrugs to enhance oral bioavailability.
  • Cytochrome P450 profiling : Use liver microsomes to identify metabolic hotspots (e.g., oxidation of methylsulfanyl groups) .
  • Stability assays : Incubate compounds in simulated gastric fluid (pH 2.0) and human plasma (37°C) to assess degradation kinetics .

Methodological Challenges

Q. How to address low yields in the final coupling step of the synthesis?

  • Catalyst optimization : Replace sodium hydride with milder bases (e.g., K2CO3) to reduce side reactions.
  • Solvent screening : Test polar aprotic solvents like DMF or DMSO, which may improve solubility of sulfamoyl intermediates .
  • Temperature control : Conduct reactions under inert gas (N2) at 0–5°C to minimize decomposition .

Q. How to validate target engagement in enzyme inhibition assays?

  • Enzyme kinetics : Perform Lineweaver-Burk plots to determine inhibition modality (competitive vs. non-competitive).
  • Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry .
  • Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells by monitoring protein denaturation upon compound treatment .

Key Comparative Data

Property This Compound Analog (LMM5 in )
Antifungal MIC (μg/mL) Pending8.0 (vs. C. albicans)
Enzyme Inhibition (IC50) hCA II: 0.12 μM Trr1: 1.5 μM
LogP Estimated 3.8 (AlogPS)2.9 (experimental)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.